Cas no 1569294-77-4 (9H-Carbazole, 9-phenyl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-)

9-Phenyl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-9H-carbazole is a boronic ester-functionalized carbazole derivative, widely utilized in organic synthesis and materials science. Its key advantages include high stability under ambient conditions and compatibility with Suzuki-Miyaura cross-coupling reactions, enabling efficient construction of conjugated systems. The carbazole core enhances electron-donating properties, making it valuable for optoelectronic applications such as OLEDs and organic semiconductors. The tetramethyl dioxaborolane group ensures improved solubility and handling compared to free boronic acids. This compound is particularly useful in the development of advanced polymeric and small-molecule materials, where precise structural control and functional group tolerance are required.
9H-Carbazole, 9-phenyl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- structure
1569294-77-4 structure
Product name:9H-Carbazole, 9-phenyl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
CAS No:1569294-77-4
MF:C30H28BNO2
MW:445.3598279953
CID:4537423
PubChem ID:58351171

9H-Carbazole, 9-phenyl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- Chemical and Physical Properties

Names and Identifiers

    • 9H-Carbazole, 9-phenyl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
    • 9-phenyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole
    • MFCD32670128
    • 1569294-77-4
    • SCHEMBL12415382
    • G67981
    • Inchi: InChI=1S/C30H28BNO2/c1-29(2)30(3,4)34-31(33-29)23-12-10-11-21(19-23)22-17-18-28-26(20-22)25-15-8-9-16-27(25)32(28)24-13-6-5-7-14-24/h5-20H,1-4H3
    • InChI Key: PYUWOWKAEFZKRB-UHFFFAOYSA-N
    • SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=CC4=C(C=C3)N(C5=CC=CC=C54)C6=CC=CC=C6

Computed Properties

  • Exact Mass: 445.2213093g/mol
  • Monoisotopic Mass: 445.2213093g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 3
  • Complexity: 703
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 23.4Ų

9H-Carbazole, 9-phenyl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
1PlusChem
1P020KWX-5g
9-Phenyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole
1569294-77-4 98%
5g
$108.00 2024-06-20
1PlusChem
1P020KWX-1g
9-Phenyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole
1569294-77-4 98%
1g
$46.00 2024-06-20
1PlusChem
1P020KWX-10g
9-Phenyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole
1569294-77-4 98%
10g
$169.00 2024-06-20
abcr
AB600155-1g
9-Phenyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole; .
1569294-77-4
1g
€110.20 2024-07-24
abcr
AB600155-5g
9-Phenyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole; .
1569294-77-4
5g
€220.50 2024-07-24
abcr
AB600155-10g
9-Phenyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole; .
1569294-77-4
10g
€329.20 2024-07-24

Additional information on 9H-Carbazole, 9-phenyl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-

Introduction to 9H-Carbazole, 9-phenyl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] (CAS No. 1569294-77-4)

9H-Carbazole, 9-phenyl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] (CAS No. 1569294-77-4) is a sophisticated organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is a derivative of carbazole, a well-known heterocyclic aromatic compound with a wide range of applications in pharmaceuticals and organic electronics. The unique structure of this compound, featuring a phenyl-substituted carbazole core and a boronic acid pinacol ester group, makes it an intriguing candidate for various advanced applications.

The carbazole moiety is a fundamental building block in the design of functional materials and bioactive molecules. It is known for its excellent photophysical properties and high thermal stability, which are crucial for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices. The phenyl substitution on the carbazole ring enhances the π-conjugation and electronic properties of the molecule, making it more suitable for use in electronic devices and as a scaffold for drug discovery.

The boronic acid pinacol ester group (Bpin) is a versatile functional group that can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This reaction is widely used in synthetic organic chemistry to construct complex molecules with high efficiency and selectivity. The presence of the Bpin group in 9H-Carbazole, 9-phenyl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] makes it an ideal precursor for the synthesis of advanced materials and bioactive compounds.

Recent research has highlighted the potential of 9H-Carbazole, 9-phenyl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] in the development of novel therapeutics. For instance, studies have shown that carbazole derivatives can exhibit potent anti-cancer activities by targeting specific cellular pathways involved in tumor growth and metastasis. The phenyl substitution on the carbazole core can enhance the lipophilicity and cell membrane permeability of these compounds, improving their bioavailability and therapeutic efficacy.

In addition to its pharmaceutical applications, 9H-Carbazole, 9-phenyl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] has also been explored for its potential in organic electronics. The high electron mobility and stability of carbazole-based materials make them suitable for use in OLEDs and organic field-effect transistors (OFETs). The Bpin group can be used to introduce additional functional groups or linkers to tailor the electronic properties of these materials for specific applications.

The synthesis of 9H-Carbazole, 9-phenyl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] typically involves multi-step procedures that require precise control over reaction conditions to achieve high yields and purity. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for the production of this compound. For example, palladium-catalyzed cross-coupling reactions have been optimized to facilitate the formation of the boronic acid pinacol ester group with high selectivity.

The characterization of 9H-Carbazole, 9-phenyl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] is crucial for understanding its properties and potential applications. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are commonly used to confirm the structure and purity of the compound. Additionally, photophysical studies using UV-visible spectroscopy and fluorescence spectroscopy can provide insights into the electronic properties and behavior of this molecule under different conditions.

In conclusion, 9H-Carbazole, 9-phenyl-3-[3-(4,4,-tetramethyl--dioxaborolan--yl)phenyl] (CAS No. 1569294--77-) represents a promising compound with diverse applications in medicinal chemistry and materials science. Its unique structure combines the advantages of carbazole derivatives with the versatility of boronic acid pinacol esters, making it a valuable tool for researchers working on advanced materials and drug discovery projects.

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Amadis Chemical Company Limited
(CAS:1569294-77-4)9H-Carbazole, 9-phenyl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
A1219254
Purity:99%
Quantity:10g
Price ($):169